(5R)-5-(bromomethyl)-4-methylmorpholin-3-one
Description
(5R)-5-(Bromomethyl)-4-methylmorpholin-3-one is a brominated morpholinone derivative characterized by a six-membered morpholinone ring (containing one oxygen and one nitrogen atom) substituted with a methyl group at position 4 and a bromomethyl group at position 5 in the R-configuration. This compound is of significant interest in synthetic organic chemistry due to the reactivity of its bromomethyl group, which facilitates alkylation and cross-coupling reactions.
Properties
IUPAC Name |
(5R)-5-(bromomethyl)-4-methylmorpholin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10BrNO2/c1-8-5(2-7)3-10-4-6(8)9/h5H,2-4H2,1H3/t5-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWPVFFXBMWWBDV-YFKPBYRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(COCC1=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@H](COCC1=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10BrNO2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.05 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5R)-5-(bromomethyl)-4-methylmorpholin-3-one typically involves the bromination of a precursor compound. One common method is the bromination of 4-methylmorpholin-3-one using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent such as dichloromethane at a controlled temperature to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of (5R)-5-(bromomethyl)-4-methylmorpholin-3-one may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
(5R)-5-(bromomethyl)-4-methylmorpholin-3-one can undergo various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles such as amines, thiols, or alcohols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: Reduction can be used to remove the bromine atom or to reduce other functional groups within the molecule.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminomethyl derivative, while oxidation might produce a carboxylated morpholinone .
Scientific Research Applications
(5R)-5-(bromomethyl)-4-methylmorpholin-3-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a building block for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (5R)-5-(bromomethyl)-4-methylmorpholin-3-one involves its interaction with molecular targets through its bromomethyl group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The specific pathways involved depend on the context in which the compound is used, such as in biochemical assays or therapeutic applications .
Comparison with Similar Compounds
3-(Bromomethyl)-3-methylcyclobutan-1-one
This compound features a four-membered cyclobutane ring with a bromomethyl and methyl group. Unlike the morpholinone ring, the cyclobutane lacks heteroatoms, reducing hydrogen-bonding capacity and increasing ring strain. This strain enhances reactivity in ring-opening reactions compared to the more stable morpholinone .
5-(Bromomethyl)-5-aryldihydrofuran-2(3H)-ones
These derivatives (e.g., 5-(bromomethyl)-5-(3-chlorophenyl)dihydrofuran-2(3H)-one) possess a five-membered lactone ring. The lactone functionality confers susceptibility to hydrolysis under acidic/basic conditions, unlike the morpholinone’s amide-like stability. Additionally, aryl substituents introduce steric and electronic effects absent in the target compound .
| Property | Morpholinone Derivative | Dihydrofuranone Derivative |
|---|---|---|
| Ring Size | 6-membered | 5-membered |
| Key Functional Group | Morpholinone (amide-like) | Lactone |
| Reactivity | Stable; bromomethyl alkylation | Hydrolysis-prone; aryl substituent effects |
Heterocyclic Brominated Compounds
4-Bromo-5-(bromomethyl)pyrazol-3-ones
Pyrazol-3-one derivatives (e.g., Example 5.23 in ) contain an aromatic pyrazole ring with two bromine atoms. The aromaticity enhances electrophilicity, enabling nucleophilic aromatic substitution, while the dual bromination increases molecular weight and lipophilicity compared to the mono-brominated morpholinone .
(5R)-3-(4-Bromo-3-fluorophenyl)-5-hydroxymethyloxazolidin-2-one
This oxazolidinone derivative has a five-membered ring with two oxygen atoms.
| Property | Morpholinone Derivative | Oxazolidinone Derivative |
|---|---|---|
| Heteroatoms | O, N | O, O, N |
| Substituent Effects | Bromomethyl (alkylation) | Hydroxymethyl (oxidation) |
| Bioactivity Relevance | Potential alkylating agent | Antibiotic scaffold |
Morpholinone Analogues
(5R)-5-Methylmorpholin-3-one
This analogue lacks the bromomethyl group, rendering it inert in alkylation reactions. The absence of bromine reduces its utility in synthesis but simplifies purification and stability .
4-Benzylmorpholin-3-one
This modification enhances lipophilicity and may improve blood-brain barrier penetration in drug design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
